3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide
Description
This compound features a thiazole core substituted with a cyclohexylcarbamoyl amino group at position 2 and a propanamide chain terminating in an indol-3-yl-ethyl moiety.
Properties
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2S/c29-21(24-13-12-16-14-25-20-9-5-4-8-19(16)20)11-10-18-15-31-23(27-18)28-22(30)26-17-6-2-1-3-7-17/h4-5,8-9,14-15,17,25H,1-3,6-7,10-13H2,(H,24,29)(H2,26,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIUVFSEXHWWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound F5331-0438, also known as VU0642375-1, are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of an indole nucleus. Indole derivatives have been found to bind with high affinity to multiple receptors, which could be helpful in developing new therapeutic derivatives.
Biochemical Pathways
The specific biochemical pathways affected by F5331-0438 are currently unknown. Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that F5331-0438 could potentially affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of F5331-0438’s action are currently unknown. Given the broad range of biological activities associated with indole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular levels.
Biological Activity
The compound 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide , also referred to as Compound A , is a complex organic molecule that integrates a thiazole ring and an indole moiety, both known for their significant biological activities. This article provides a comprehensive overview of the biological activity of Compound A, including its pharmacological potential, synthesis, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C16H26N4O2S
Molecular Weight : 338.5 g/mol
CAS Number : 1040669-63-3
The structure of Compound A consists of several functional groups that contribute to its biological activity:
- Thiazole Ring : Known for its role in various bioactive compounds, enhancing antimicrobial and anticancer properties.
- Indole Moiety : Associated with numerous pharmacological effects, including anti-inflammatory and antitumor activities.
Anticancer Properties
Preliminary studies indicate that thiazole-containing compounds have shown promise in cancer treatment due to their ability to inhibit key molecular pathways involved in tumor growth. For instance, compounds similar to Compound A have been reported to inhibit SMYD proteins, which are implicated in various cancers.
| Study | Findings |
|---|---|
| Pendergrass et al. (2021) | Identified thiazole derivatives as effective inhibitors of SMYD3, showing potential in breast and colon cancer treatments. |
| ChemDiv Screening Reports | Highlighted the inclusion of Compound A in libraries targeting cancer pathways, suggesting its potential as a lead compound for further development. |
Antimicrobial Activity
Compounds with thiazole rings have exhibited significant antimicrobial properties. Research indicates that these compounds can disrupt bacterial cell walls and interfere with essential metabolic processes.
| Compound | Activity |
|---|---|
| Thiazole Derivatives | Showed broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. |
| Indole Derivatives | Exhibited antifungal activity against Candida species, indicating potential for treating fungal infections. |
The biological activity of Compound A may be attributed to its ability to modulate various signaling pathways:
- Inhibition of Protein Kinases : The compound's structure suggests potential interactions with protein kinases involved in cancer progression.
- Regulation of Gene Expression : By inhibiting SMYD proteins, Compound A may alter gene expression patterns associated with tumorigenesis.
Case Study 1: Inhibition of SMYD Proteins
A study conducted by Pendergrass et al. demonstrated that derivatives similar to Compound A significantly inhibited the activity of SMYD3 in vitro, leading to reduced proliferation of cancer cells.
Case Study 2: Antimicrobial Efficacy
Research published in ChemDiv indicated that thiazole-based compounds showed effective inhibition against common bacterial strains, suggesting that Compound A could serve as a scaffold for developing new antibiotics.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Compound A : N-[2-(Cyclohexen-1-yl)Ethyl]-3-[2-(Cyclohexylcarbamoylamino)-1,3-Thiazol-4-yl]Propanamide (HE46)
- Structure : Cyclohexenyl-ethyl replaces the indolylethyl group.
- Abundant in Streptomyces isolates, suggesting insecticidal or antimicrobial activity .
- Synthesis : Likely involves carbodiimide-mediated coupling, similar to .
Compound B : 3-{2-[(Cyclohexylcarbamoyl)Amino]-1,3-Thiazol-4-yl}-N-[(Pyridin-4-yl)Methyl]Propanamide
- Structure : Pyridin-4-yl-methyl replaces the indolylethyl group.
- The aromatic pyridine may favor interactions with polar enzyme pockets .
Compound C : N-(2-(1H-Indol-3-yl)Ethyl)-2-(6-Chloro-9H-Carbazol-2-yl)Propanamide
- Structure : Carbazole replaces the thiazole-cyclohexylcarbamoyl unit.
- Properties : Carbazole’s extended aromatic system enables strong π-π interactions, possibly targeting DNA or COX-2. Molecular weight = 416.15 g/mol; chlorine atom adds electronegativity, influencing binding affinity .
Physicochemical and Spectroscopic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
